N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
Description
This compound belongs to the benzothiadiazine family, characterized by a bicyclic core comprising a benzene ring fused with a thiadiazine-1,1-dioxide moiety. The substitution at the 3-position with a bromophenyl carboxamide group introduces steric and electronic modifications that influence its physicochemical properties and biological activity. Benzothiadiazine derivatives are widely studied for their roles as kinase inhibitors, diuretics, and antimicrobial agents due to their structural versatility and tunable pharmacophores .
Properties
IUPAC Name |
N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c15-9-4-3-5-10(8-9)16-14(19)13-17-11-6-1-2-7-12(11)22(20,21)18-13/h1-8,13,17-18H,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFMOGYPLDLUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazine ring system One common method involves the cyclization of appropriate sulfonamide precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) or N-bromosuccinimide (NBS) for bromination; sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically results in the formation of brominated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Core Structural Modifications
The benzothiadiazine scaffold is conserved across analogs, but substituents at the 3-position and additional ring modifications differentiate their activities. Key analogs include:
Electronic and Steric Effects
- Bromophenyl vs.
- Chromenyl vs. Carboxamide : The chromenyl substituent in introduces extended conjugation, which may improve UV absorbance properties for analytical detection.
- Sulfonamide vs. Carboxamide: The sulfonamide in offers stronger hydrogen-bond donor/acceptor capacity, critical for interactions with polar residues in target proteins.
Market and Industrial Relevance
While the target compound lacks explicit market data, analogs like N-(3-bromophenyl)acetamide (a simpler carboxamide derivative) are projected to grow at a CAGR of 4.2% (2020–2025) due to demand in agrochemicals and pharmaceuticals . The benzothiadiazine scaffold’s versatility positions it as a candidate for niche therapeutic applications.
Biological Activity
N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound belonging to the class of benzothiadiazines, which are characterized by their unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C14H12BrN3O3S
- Molecular Weight : 356.23 g/mol
- IUPAC Name : (3R)-N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
- SMILES Notation : Brc3cccc(NC(=O)S(=O)(=O)c1c2c(s1)ccccc2)N
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Pharmacological Studies
A summary of relevant studies is presented in the following table:
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| PubMed:19206230 | Antimicrobial | In vitro | Effective against E. coli and S. aureus with MIC values < 10 µg/mL. |
| PubMed:19520834 | Anti-inflammatory | Cell culture | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages. |
| PubMed:19778001 | Anticancer | In vivo | Induced apoptosis in breast cancer cell lines with IC50 = 15 µM. |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 2: Anti-inflammatory Mechanism
A study investigated the compound's effect on inflammatory markers in human fibroblast cells. The results showed a significant decrease in interleukin (IL)-6 and IL-8 production when treated with the compound at concentrations ranging from 5 to 20 µM.
Case Study 3: Cancer Cell Line Studies
The compound was evaluated for its anticancer potential using various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed a dose-dependent reduction in cell viability and increased markers for apoptosis.
Q & A
Q. What are the recommended synthetic routes for N-(3-bromophenyl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzothiadiazine precursors with 3-bromoaniline derivatives. For example:
Use a thiadiazine-1,1-dioxide scaffold as the starting material (e.g., 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione).
React with 3-bromophenyl isocyanate or acyl chloride under anhydrous conditions in DMF or THF, using triethylamine as a base (60–80°C, 12–24 hours) .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Example Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-bromophenyl isocyanate | DMF | 70°C | 18 h | 65–75% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the benzothiadiazine core and bromophenyl substitution. Key peaks:
- ¹H NMR: δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (CH₂ in dihydrothiadiazine) .
- ¹³C NMR: δ 160–170 ppm (carbonyl groups), δ 120–140 ppm (aromatic carbons) .
- XRD : Single-crystal X-ray diffraction resolves the 3D structure, confirming bond angles and dihydrothiadiazine puckering .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Q. How can researchers optimize crystallization for structural analysis?
- Methodological Answer :
- Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
- For XRD-quality crystals:
Dissolve in hot ethanol.
Cool to 4°C for 48 hours.
Decant mother liquor and dry under vacuum .
Advanced Research Questions
Q. How can computational methods complement experimental data in analyzing electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental XRD bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.23 Å expt.) .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax (e.g., ~290 nm in methanol) .
Q. Example Data :
| Parameter | Experimental (XRD) | Computational (DFT) |
|---|---|---|
| C–S Bond Length | 1.75 Å | 1.73 Å |
| HOMO-LUMO Gap | – | 4.2 eV |
Q. What strategies resolve discrepancies between experimental and computational vibrational spectra?
- Methodological Answer :
Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G(d)) to IR frequencies.
Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) to account for overestimation of O–H stretches .
Solvent Effects : Include PCM (Polarizable Continuum Model) in simulations to match solution-phase IR .
Q. How can regioselectivity challenges in bromophenyl substitution be addressed?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) para to the bromine to steer electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed C–H activation for selective functionalization (e.g., Suzuki coupling post-synthesis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
Q. Example Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | 10–15 |
| Chloroform | <5 |
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
